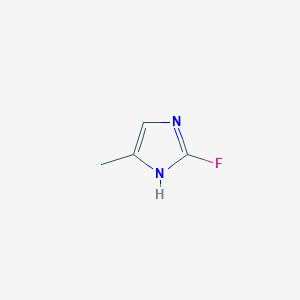

2-fluoro-5-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

57212-35-8 |

|---|---|

Molecular Formula |

C4H5FN2 |

Molecular Weight |

100.09 g/mol |

IUPAC Name |

2-fluoro-5-methyl-1H-imidazole |

InChI |

InChI=1S/C4H5FN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) |

InChI Key |

YTTFVSPNUAQHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 5 Methyl 1h Imidazole and Its Derivatives

Established Synthetic Routes for Fluoroimidazoles

The introduction of a fluorine atom into the imidazole (B134444) ring, particularly at the C2 position, requires specific and often challenging synthetic maneuvers. The established routes for synthesizing fluoroimidazoles, which can be adapted for 2-fluoro-5-methyl-1H-imidazole, primarily involve photochemical reactions, the cyclization of fluorinated precursors, or the derivatization of a pre-formed imidazole core.

Photochemical Approaches to Ring-Fluorinated Imidazoles

Photochemical methods, particularly those based on the Balz-Schiemann reaction, represent a cornerstone in the synthesis of ring-fluorinated imidazoles. nih.gov This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org For the synthesis of this compound, this approach would commence with the synthesis of 2-amino-5-methylimidazole.

The synthesis of the 2-aminoimidazole precursor can be achieved through various means, such as the reaction of an α-chloroketone with guanidine. mdpi.com Once 2-amino-5-methylimidazole is obtained, it undergoes diazotization. This is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like fluoroboric acid, HBF₄). google.comiitk.ac.inbyjus.com

The resulting imidazole-2-diazonium tetrafluoroborate is often unstable, and thermal decomposition has been reported to be ineffective for some imidazole derivatives, leading to decomposition rather than the desired fluoroimidazole. nih.gov However, photochemical decomposition of the diazonium salt, irradiated in situ, can proceed smoothly to yield the fluorinated product. nih.govresearchgate.net This photochemical Schiemann reaction remains a key route for accessing ring-fluorinated imidazoles. nih.gov The irradiation is often performed at low temperatures to improve yields and minimize side reactions. nih.gov

Table 1: Hypothetical Photochemical Synthesis of this compound

| Step | Reactants | Reagents | Conditions | Product |

| 1 | 1-Chloroacetone, Guanidine | Base (e.g., Et₃N) | Heating | 2-Amino-5-methylimidazole |

| 2 | 2-Amino-5-methylimidazole | NaNO₂, HBF₄ | Low temperature (e.g., 0°C) | 5-Methyl-1H-imidazole-2-diazonium tetrafluoroborate |

| 3 | 5-Methyl-1H-imidazole-2-diazonium tetrafluoroborate | UV irradiation | Low temperature (e.g., -10 to 0°C) | This compound |

Cyclization Reactions and Derivatization of Pre-formed Imidazole Scaffolds

The formation of the imidazole ring through cyclization reactions is a fundamental strategy in heterocyclic chemistry. For this compound, this can be approached by either cyclizing precursors that already contain the fluoro-substituent or by introducing the fluorine atom after the imidazole ring has been formed.

One potential cyclization strategy involves the condensation of a fluorinated amidine with an α-haloketone. For instance, a fluoroacetamidine could be reacted with 1-chloroacetone to form the desired imidazole ring. Gold(I)-catalyzed intramolecular hydroamination of fluorinated N'-aryl-N-propargyl amidines has been shown to produce 2-fluoroalkyl-5-methyl imidazoles under mild conditions, representing a modern cyclization approach. acs.org

Alternatively, derivatization of a pre-existing imidazole scaffold can be employed. This could involve the direct fluorination of a 5-methylimidazole derivative. However, direct fluorination of electron-rich heterocyclic systems can be challenging and often leads to a mixture of products or decomposition. More controlled methods might involve the conversion of a 2-substituted-5-methylimidazole into the desired 2-fluoro derivative. For example, a 2-bromo-5-methylimidazole could potentially undergo nucleophilic substitution with a fluoride source, although this is often difficult on an imidazole ring. A more viable route involves the conversion of a 2-amino group via the Balz-Schiemann reaction as described previously.

The synthesis of related benzimidazole (B57391) structures, such as 5-fluoro-2-methyl-1H-benzo[d]imidazole, often involves the condensation of a substituted o-phenylenediamine (B120857) (e.g., 4-fluoro-1,2-diaminobenzene) with a carboxylic acid or its derivative (e.g., acetic acid or trimethyl orthoacetate). This highlights a general principle where a fluorinated building block is used in the initial cyclization step.

Multi-Component Reaction Strategies for Imidazole Core Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com This approach is atom-economical and can rapidly generate molecular diversity. tcichemicals.com Various MCRs have been developed for the synthesis of substituted imidazoles. organic-chemistry.org

A common MCR for imidazole synthesis is the four-component condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate. To adapt this for the synthesis of a this compound derivative, one could envision using a fluorinated aldehyde as one of the components. For example, reacting glyoxal, methylamine, ammonium acetate, and a fluorinated aldehyde could potentially lead to an N-substituted 2-fluoroalkyl-5-methylimidazole. The development of hybrid molecules, such as those containing both triazole and benzimidazole moieties, has been achieved through MCR approaches, demonstrating the versatility of this strategy. beilstein-journals.org

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Environmentally Conscious Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often coupled with microwave irradiation, have been successfully applied to the synthesis of imidazoles. Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields. For example, the synthesis of 5-fluoro-2-methyl-1H-benzo[d]imidazole via the orthoester-mediated method shows a significant increase in yield and decrease in reaction time when conducted under microwave irradiation compared to conventional heating.

Another green approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. A greener synthesis of 2-aminoimidazoles has been reported using a choline (B1196258) chloride-glycerol deep eutectic solvent, which is biodegradable and non-toxic. mdpi.com Such systems could be adapted for the synthesis of the 2-amino-5-methylimidazole precursor.

Catalytic Systems for Enhanced Efficiency and Selectivity in Imidazole Synthesis

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions. Various catalytic systems have been developed for the synthesis of imidazoles. researchgate.net

Zirconium(IV) chloride (ZrCl₄) has been shown to be an efficient catalyst for the three-component synthesis of 5-aminoimidazo[1,2-a]imidazoles. nih.gov

Gold(I) catalysts have been employed for the mild, intramolecular hydroamination of fluorinated propargyl amidines to yield 2-fluoroalkyl imidazoles. acs.org

Palladium catalysts are used in various cross-coupling and cyclization reactions to form substituted imidazoles. arkat-usa.org

Ceric Ammonium Nitrate (CAN) has been used as an effective catalyst for the one-pot synthesis of 2-aryl-4,5-dicarbonitrile imidazoles from aldehydes and 2,3-diaminomaleonitrile. ijcce.ac.ir

Nickel catalysts have been used for cyclization reactions in the synthesis of benzimidazoles.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Imidazole Derivatives

| Method | Conditions | Advantages | Disadvantages |

| Conventional Heating | Organic solvent, hours to days | Well-established | Long reaction times, high energy consumption, solvent waste |

| Microwave-Assisted | Solvent-free or minimal solvent, minutes | Rapid, higher yields, energy efficient. | Requires specialized equipment |

| Deep Eutectic Solvents | Biodegradable solvent, moderate temperatures | Environmentally friendly, recyclable solvent. mdpi.com | May require specific substrate solubility |

| Catalytic Synthesis | Lower temperatures, lower catalyst loading | High efficiency, high selectivity, milder conditions. acs.orgresearchgate.netnih.gov | Catalyst cost and potential for metal contamination |

Development of Sustainable Synthetic Protocols

The development of sustainable synthetic protocols for this compound and its derivatives is an area of growing interest, driven by the principles of green chemistry. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Recent advancements have focused on catalyst- and solvent-free approaches, as well as the use of enabling technologies like ultrasound and continuous-flow systems. nih.gov

One notable sustainable approach involves the use of visible light-induced radical cascade reactions. For instance, a protocol for the difluoromethylation/cyclization of unactivated olefin-containing imidazoles has been developed using a bench-stable and easily accessible difluoromethylating agent, [Ph₃PCF₂H]⁺Br⁻. nih.govacs.org This method is distinguished by its mild reaction conditions, proceeding at room temperature under visible light irradiation without the need for additives. nih.govacs.org The process is operationally simple and demonstrates a broad substrate scope, leading to the formation of CF₂H-substituted polycyclic imidazoles in moderate to excellent yields. nih.govacs.org

Microwave-assisted synthesis has also emerged as a sustainable technique. For example, the synthesis of 5-fluoro-2-methyl-1H-benzo[d]imidazole derivatives has been enhanced using microwave irradiation, which can increase yields and significantly reduce reaction times compared to conventional heating methods.

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the reaction pathways and the formation of intermediates is crucial for optimizing the synthesis of this compound and its analogs. Mechanistic studies often employ a combination of experimental techniques and computational modeling to unravel the intricacies of these transformations.

For the synthesis of fluorinated imidazoles, several reaction mechanisms have been proposed depending on the specific reagents and conditions. In the direct fluorination of imidazole derivatives using electrophilic fluorinating agents like Selectfluor, the reaction is believed to proceed via an electrophilic substitution-like mechanism. thieme-connect.com The higher electron density on the imidazole ring facilitates the reaction. thieme-connect.com However, the precise mechanism, whether it is a nucleophilic S_N2 substitution or a single-electron transfer (SET) pathway, is still a subject of investigation. thieme-connect.com

In the context of difluoromethylation, radical pathways are often implicated. For instance, in the visible light-induced radical cascade difluoromethylation/cyclization of unactivated olefin-containing imidazoles, mechanistic experiments indicate that a difluoromethyl radical pathway is essential for the reaction to proceed. nih.govacs.org Similarly, in the nickel-catalyzed difluoromethylation of arylboronic acids with BrCF₂H, preliminary mechanistic studies suggest the involvement of a difluoromethyl radical. researchgate.net

The formation of intermediates such as Schiff bases and N-sulfonylpyridinium salts has been observed in various synthetic routes. ajrconline.orgbeilstein-journals.org For example, in the synthesis of substituted imidazoles, the reaction can proceed through the formation of a Schiff base, followed by cyclization and dehydrogenation. ajrconline.org In reactions involving N-fluorobenzenesulfonimide (NFSI), transient N-sulfonylpyridinium salts can be generated, which then lead to the formation of phenylsulfonyl fluoride. beilstein-journals.org

Influence of Reagents and Reaction Conditions on Product Distribution and Yield

The choice of reagents and the specific reaction conditions, such as temperature, solvent, and the presence of catalysts or additives, have a profound impact on the product distribution and yield in the synthesis of this compound and its derivatives. numberanalytics.comsemanticscholar.org

Reagent Influence: The nature of the fluorinating agent is a critical factor. For direct fluorination of the imidazole ring, electrophilic fluorinating agents like Selectfluor have been shown to be effective, providing moderate yields. thieme-connect.com When comparing Selectfluor with N-fluorobenzenesulfonimide (NFSI) for the fluorination of an imidazole derivative, Selectfluor provided a higher yield under the same conditions. thieme-connect.com The substituents on the imidazole ring also play a significant role; electron-donating groups generally enhance the reactivity towards electrophilic fluorination, leading to higher yields, while electron-withdrawing groups can deactivate the ring and hinder the reaction. thieme-connect.comrsc.org

In difluoromethylation reactions, various reagents can be employed, each with its own set of optimal conditions. For instance, the use of TMSCF₃ with LiI requires high temperatures (170 °C) and can be performed with conventional heating or microwave irradiation, offering good to excellent yields but with limited control over regioselectivity. rsc.org In contrast, diethyl bromodifluoromethylphosphonate can be activated under milder conditions. rsc.org

Reaction Conditions' Influence: Temperature is a key parameter affecting both reaction rate and selectivity. numberanalytics.com For instance, in the synthesis of 1,4-diaryl-1H-imidazoles, the reaction is typically heated to ensure completion. organic-chemistry.org Solvent choice is also crucial, as it can influence the solubility of reactants and intermediates, as well as the reaction pathway. numberanalytics.com Common solvents in imidazole synthesis include dimethylformamide (DMF), acetonitrile, and ethanol. nih.govmdpi.com

The presence and type of catalyst can dramatically alter the outcome of a reaction. For example, copper-catalyzed reactions have been used for the N-arylation of imidazoles and for cross-coupling reactions to introduce difluoromethyl groups. rsc.orgnih.gov The choice of base is also important; for instance, in Suzuki-Miyaura cross-coupling reactions on di-substituted nitroimidazoles, the base can influence the regioselectivity of the reaction. mdpi.com

| Reaction Type | Reagent | Conditions | Key Findings | Reference |

| Direct Fluorination | Selectfluor | Anhydrous MeCN | Higher electron density on the imidazole ring is beneficial. | thieme-connect.com |

| Direct Fluorination | NFSI | Anhydrous MeCN | Lower yield compared to Selectfluor under the same conditions. | thieme-connect.com |

| Difluoromethylation | TMSCF₃ / LiI | 170 °C, microwave or conventional heating | Good to excellent yields, but poor regioselectivity. | rsc.org |

| Difluoromethylation | Diethyl bromodifluoromethylphosphonate | Mild conditions | Efficient N-difluoromethylation. | rsc.org |

Advanced Functionalization Strategies for this compound Analogues

Regioselective Introduction of Additional Substituents onto the Imidazole Ring

The ability to regioselectively introduce additional substituents onto the imidazole ring is critical for creating diverse analogues of this compound with tailored properties. Various strategies have been developed to control the position of functionalization.

One approach involves the use of directing groups or the inherent electronic properties of the imidazole ring to guide the introduction of new substituents. For example, in electrophilic substitution reactions, the position of substitution is influenced by the electron density of the ring, which is in turn affected by existing substituents. numberanalytics.com Electron-donating groups tend to direct incoming electrophiles to specific positions. rsc.org

Protecting groups can be employed in a controlled manner to achieve regioselectivity. For instance, by using a specific protecting group strategy, it is possible to target both the reactive 5-position and the more challenging 4-position of the imidazole ring for electrophilic fluorination. acs.org

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer another powerful tool for regioselective functionalization. In the case of di-substituted nitroimidazoles, a regioselective Suzuki-Miyaura cross-coupling can be performed to introduce an aryl or heteroaryl group at a specific position. mdpi.com This can then be followed by a second cross-coupling reaction to introduce another substituent at a different position in a one-pot sequential process. mdpi.com

Furthermore, the choice of reaction conditions can also influence regioselectivity. For example, in the synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles from tosylmethyl isocyanide (TosMIC) reagents and imines, the reaction conditions can be tuned to favor the formation of a specific regioisomer. organic-chemistry.org

Late-Stage Fluorination and Difluoromethylation Techniques

Late-stage functionalization, particularly the introduction of fluorine-containing groups like fluoro and difluoromethyl, is a highly valuable strategy in medicinal chemistry for the rapid diversification of complex molecules. rsc.orgrsc.org These techniques allow for the modification of lead compounds in the final steps of a synthetic sequence, enabling the exploration of structure-activity relationships without the need for de novo synthesis. rsc.org

Late-Stage Fluorination: Late-stage fluorination often involves the direct conversion of a C-H bond to a C-F bond. rsc.org Electrophilic fluorinating reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. thieme-connect.comscispace.com For example, direct fluorination of imidazole derivatives at the 4- or 5-position has been achieved using Selectfluor in a single step. thieme-connect.com The reactivity and regioselectivity of these reactions are often influenced by the electronic properties of the substrate. thieme-connect.com Mechanistic studies suggest that these transformations can proceed through radical pathways. scispace.com

Late-Stage Difluoromethylation: A variety of methods for late-stage difluoromethylation have been developed, utilizing different difluoromethylating reagents and reaction conditions. semanticscholar.orgrsc.org These methods can be broadly categorized into radical, electrophilic, and nucleophilic approaches. rsc.org

Radical C-H difluoromethylation is a prominent strategy, especially for heteroaromatics. semanticscholar.org Reagents that can generate difluoromethyl radicals under mild conditions are particularly sought after. nih.gov For example, visible light-induced protocols using difluoromethyltriphenylphosphonium bromide have been successfully applied to the difluoromethylation of imidazoles. nih.govacs.org

Metal-catalyzed cross-coupling reactions are another important avenue for late-stage difluoromethylation. rsc.org Copper- and palladium-catalyzed methods have been developed for the difluoromethylation of aryl halides and boronic acids, allowing for the introduction of the CF₂H group at specific positions on an aromatic ring. researchgate.netrsc.org

The development of new difluoromethylation reagents that are stable, easy to handle, and reactive under mild conditions is an ongoing area of research. semanticscholar.org The table below summarizes some of the reagents used for late-stage difluoromethylation. rsc.org

| Reagent Class | Example Reagent | Typical Application | Reference |

| Radical Precursors | [Ph₃PCF₂H]⁺Br⁻ | Visible-light induced radical cyclization/difluoromethylation of imidazoles | nih.govacs.org |

| Nucleophilic Reagents | TMSCF₃ | N-difluoromethylation of imidazoles | rsc.org |

| Electrophilic Reagents | Diethyl bromodifluoromethylphosphonate | N-difluoromethylation of N-heterocycles | rsc.org |

Strategies for Modular Synthesis of Imidazole Libraries

The efficient construction of diverse chemical libraries around a core scaffold is a cornerstone of modern drug discovery and materials science. For the this compound core, several modular synthetic strategies can be envisioned to generate extensive libraries of derivatives. These approaches prioritize the use of readily available starting materials, operational simplicity, and the ability to rapidly introduce molecular diversity at various positions of the imidazole ring. Key strategies include multicomponent reactions (MCRs), solid-phase synthesis, and catalyzed cross-coupling reactions, which allow for the systematic variation of substituents.

Multicomponent reactions are particularly powerful for library synthesis as they combine three or more starting materials in a single step to form a complex product, incorporating portions of each reactant. acs.orgresearchgate.net This approach is highly convergent and atom-economical. For the synthesis of libraries based on the this compound scaffold, MCRs such as the Ugi or Passerini reactions followed by a cyclization step can be employed. acs.org For instance, a four-component Ugi reaction could bring together an aldehyde, an amine, a carboxylic acid, and an isocyanide, with a subsequent cyclization step to form the desired imidazole core. acs.org The modularity of this approach lies in the ability to vary each of the four components, leading to a vast number of potential derivatives from a small set of starting materials.

Microwave-assisted organic synthesis has also emerged as a valuable tool for accelerating the generation of imidazole libraries. rjpbcs.com This technique can dramatically reduce reaction times and often improves yields compared to conventional heating. rjpbcs.com The combination of MCRs with microwave irradiation offers a high-throughput method for producing large libraries of substituted imidazoles in a short timeframe. rjpbcs.com

Another significant strategy is the van Leusen imidazole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an imine. mdpi.com This method is known for its versatility and tolerance of a wide range of functional groups, making it well-suited for library synthesis. mdpi.com By varying the aldehyde and amine components used to form the in situ imine, a diverse array of substituents can be introduced at the 1- and 2-positions of the imidazole ring. To generate a library around the this compound scaffold, a fluorinated starting material would be incorporated into the van Leusen reaction scheme.

The following table illustrates a conceptual modular synthesis approach for a library of N-substituted this compound derivatives, highlighting the variability of reactants and the resulting product diversity.

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Isocyanide) | Resulting Imidazole Derivative |

| Formaldehyde | Methylamine | 1-fluoro-2-isocyano-propane | 2-fluoro-1,5-dimethyl-1H-imidazole |

| Benzaldehyde | Aniline | 1-fluoro-2-isocyano-propane | 2-fluoro-5-methyl-1-phenyl-1H-imidazole |

| 4-Chlorobenzaldehyde | Benzylamine | 1-fluoro-2-isocyano-propane | 1-benzyl-2-fluoro-4-(4-chlorophenyl)-5-methyl-1H-imidazole |

| Acetaldehyde | Cyclohexylamine | 1-fluoro-2-isocyano-propane | 1-cyclohexyl-2-fluoro-4,5-dimethyl-1H-imidazole |

Solid-phase synthesis offers another avenue for the modular construction of imidazole libraries. In this technique, one of the starting materials is attached to a solid support, and subsequent reactions are carried out in a stepwise fashion. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. This methodology is highly amenable to automation and parallel synthesis, further accelerating the library generation process. researchgate.net

Finally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to functionalize a pre-formed halogenated this compound scaffold. For example, a bromo- or iodo-substituted imidazole derivative can be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl groups. This late-stage functionalization approach is highly modular and allows for the rapid exploration of structure-activity relationships at a specific position on the imidazole ring.

The combination of these powerful synthetic strategies provides a robust platform for the generation of large and diverse libraries of this compound derivatives, facilitating the discovery of new compounds with tailored properties for various applications.

Structural Characterization and Spectroscopic Analysis of 2 Fluoro 5 Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-fluoro-5-methyl-1H-imidazole in solution. Analysis of various nuclei, including ¹H, ¹⁹F, and ¹³C, provides detailed information on atomic connectivity, electronic environment, and dynamic processes such as tautomerism.

Proton (¹H) and Fluorine (¹⁹F) NMR Chemical Shift Analysis and Coupling Constants

The ¹H and ¹⁹F NMR spectra of this compound are highly sensitive to the electronic conditions of the imidazole (B134444) ring, particularly upon protonation. Studies have shown that, as expected, the ¹H chemical shifts for the ring protons are deshielded upon protonation. nih.govrsc.org This downfield shift is attributed to the increase in positive charge on the imidazole ring.

| Nucleus | Effect of Protonation (Acid Titration) | Reference |

|---|---|---|

| ¹H | Deshielded (Downfield Shift) | nih.govrsc.org |

| ¹⁹F | Deshielded (Downfield Shift) | nih.govrsc.orgresearchgate.net |

Carbon (¹³C) NMR and Multi-Nuclear Correlational Spectroscopy

While specific ¹³C NMR chemical shift values for this compound are not extensively documented in the reviewed literature, the methodology for its analysis is well-established through studies on related imidazole compounds. nih.gov The chemical shifts of the carbon atoms in the imidazole ring are highly indicative of the electronic structure and are particularly useful for studying tautomerism.

Elucidation of Tautomeric Forms and Isomer Differentiation via NMR

This compound can exist in two tautomeric forms: this compound and 2-fluoro-4-methyl-1H-imidazole. A significant finding from electronic structure calculations is that these two tautomers are nearly isoenergetic, meaning they exist in equilibrium with potentially similar populations. rsc.org

NMR spectroscopy is the primary method for investigating this tautomeric equilibrium in solution. ¹³C NMR, in particular, is a diagnostic tool for distinguishing and quantifying the tautomers. nih.gov Based on DFT calculations for model methylimidazoles, the difference in chemical shifts between the C4 and C5 carbons (ΔδC4-C5) varies substantially between the two tautomeric forms. nih.gov One tautomer exhibits a large separation between the C4 and C5 signals, while the other shows nearly identical chemical shifts for these two carbons. nih.gov By measuring the experimental ¹³C NMR spectrum, the predominant tautomeric form in a given solvent can be identified, and the equilibrium constant can be determined from the integration of signals corresponding to each tautomer.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint of this compound by probing its characteristic bond vibrations. Although a complete experimental spectrum for this specific compound is not available in the cited literature, the expected absorption regions can be inferred from data on related structures and from theoretical calculations. researchgate.netresearchgate.net

FT-IR and Raman spectroscopy are complementary techniques. nih.gov Key vibrational modes for this molecule would include:

N-H stretching: A broad band is expected in the region of 3100-3300 cm⁻¹ due to the imidazole N-H group, often participating in hydrogen bonding.

C-H stretching: Aromatic and methyl C-H stretching vibrations typically appear between 2900 and 3100 cm⁻¹.

C=N and C=C stretching: The imidazole ring stretching vibrations are expected in the 1500–1650 cm⁻¹ range.

C-F stretching: The carbon-fluorine stretching vibration is a key indicator and is anticipated to produce a strong band in the 1000–1210 cm⁻¹ region. researchgate.net

Ring bending/deformation modes: The fingerprint region below 1500 cm⁻¹ contains numerous bands corresponding to in-plane and out-of-plane bending of the imidazole ring.

Density functional theory (DFT) calculations are commonly used to predict and help assign these vibrational frequencies. researchgate.netacs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (imidazole) | Stretching | 3100 - 3300 | General |

| C-H (ring/methyl) | Stretching | 2900 - 3100 | |

| C=N / C=C (ring) | Stretching | 1500 - 1650 | |

| C-F | Stretching | 1000 - 1210 | researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic transitions of this compound can be studied using UV-Visible (UV-Vis) and fluorescence spectroscopy. The imidazole ring constitutes a chromophore that absorbs UV radiation. While specific experimental data for this compound were not found in the reviewed literature, related compounds provide some context. For instance, many imidazole derivatives show absorption maxima in the UV region. rsc.org The substitution pattern, including the fluorine and methyl groups, influences the energy of the π→π* and n→π* transitions and thus the position of the absorption bands.

Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. Many imidazole derivatives are known to be fluorescent or are used as building blocks for fluorescent sensors. bohrium.comseejph.com The fluorescence properties (quantum yield, emission wavelength, and lifetime) would be sensitive to the molecular environment, such as solvent polarity and pH.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.

A search of the relevant literature and crystallographic databases did not yield a solved crystal structure for this compound. iucr.orgresearchgate.net If such an analysis were performed, it would unambiguously confirm the tautomeric form present in the solid state and provide valuable data for validating and refining the results from computational chemistry studies.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methyl 1h Imidazole

Electronic Structure and Quantum Chemical Modeling (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to solve the Schrödinger equation approximately by modeling the electron density of a system. Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide reliable predictions of molecular geometries and electronic properties for a wide range of organic molecules, including imidazole (B134444) derivatives.

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding key structural parameters such as bond lengths, bond angles, and dihedral angles.

For 2-fluoro-5-methyl-1H-imidazole, DFT calculations would predict the precise lengths of the C-F, C-N, C-C, and N-H bonds, as well as the angles defining the planar five-membered ring. Conformational analysis, particularly for the orientation of the methyl group's hydrogen atoms, would also be performed to ensure the global energy minimum structure is identified. While specific experimental data for this molecule is scarce, theoretical calculations provide these foundational geometric parameters, which are crucial for all subsequent property predictions.

Table 1: Representative Geometric Parameters from a DFT Optimization (Illustrative) Note: The following values are hypothetical examples to illustrate the output of a DFT calculation and are not based on published data for this specific molecule.

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| r(C2-F) | Bond length between Carbon-2 and Fluorine | ~1.35 Å |

| r(C5-C(Methyl)) | Bond length between Carbon-5 and the methyl carbon | ~1.50 Å |

| a(N1-C2-N3) | Bond angle within the imidazole ring | ~110° |

| a(C4-C5-N1) | Bond angle within the imidazole ring | ~107° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.

Table 2: Representative Frontier Orbital Energies (Illustrative) Note: These values are for illustrative purposes.

| Parameter | Description | Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.7 |

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness; "soft" molecules are more reactive.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions.

Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative fluorine and nitrogen atoms.

Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack. This is typically observed around hydrogen atoms, especially the N-H proton.

The MEP map provides a clear, intuitive guide to the reactive sites of the molecule.

Non-Linear Optical (NLO) Properties and Optoelectronic Characterization via Theoretical Methods

Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. Computational methods can predict the NLO response of a molecule, primarily by calculating the dipole moment (μ) and the first-order hyperpolarizability (β₀). A high hyperpolarizability value indicates a strong NLO response.

Many imidazole derivatives have been investigated for their NLO properties, often showing values significantly higher than standard reference materials like urea. The presence of electron-donating (methyl) and electron-withdrawing (fluoro) groups in this compound suggests a potential for intramolecular charge transfer, which is a key requirement for a high NLO response. DFT calculations are an effective way to screen candidate molecules for promising NLO characteristics.

Table 3: Comparison of Calculated First-Order Hyperpolarizability (Illustrative)

| Compound | β₀ (x 10-30 esu) | Relative NLO Activity |

|---|---|---|

| Urea (Reference) | 0.37 | 1x |

| This compound (Hypothetical) | ~7.0 | ~19x Urea |

Advanced Tautomerism and Isomerism Studies (e.g., Zwitterionic Forms, Tautomeric Equilibrium)

Imidazole and its derivatives can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms at positions 1 and 3. For this compound, the tautomeric equilibrium would be between This compound and 2-fluoro-4-methyl-1H-imidazole .

Although these two forms are structurally distinct, they can interconvert. Quantum chemical calculations can predict the relative energies of these tautomers to determine which form is more stable in the gas phase. Furthermore, computational models can simulate the effects of different solvents to investigate how the environment influences the tautomeric equilibrium, as the more polar tautomer is often stabilized in polar solvents. Understanding this equilibrium is vital, as the different tautomers may exhibit distinct biological activities and chemical reactivities.

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The N-H group in the imidazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. This allows this compound to form intermolecular hydrogen bonds (N-H···N), which can lead to the formation of polymeric chains or other supramolecular structures in the solid state.

Computational methods can be used to model dimers or larger clusters of molecules to analyze the strength and geometry of these hydrogen bonds. Techniques like Natural Bond Orbital (NBO) analysis can further quantify the charge transfer associated with these interactions. Additionally, the aromatic imidazole ring may participate in π-π stacking interactions, which are weaker but still significant in determining the packing of molecules in crystals. Theoretical studies provide invaluable insight into these non-covalent forces that govern the macroscopic properties of the material.

Coordination Chemistry and Supramolecular Architecture of Imidazole Ligands

Imidazole (B134444) as a Ligand in Metal Complexationscispace.comnih.govrsc.orgwikipedia.org

Imidazole and its derivatives are excellent ligands for a wide range of metal ions, forming stable complexes with diverse geometries and properties. wikipedia.org The lone pair of electrons on the sp²-hybridized nitrogen atom (N3) is readily available for coordination, making it a potent sigma-donor. wikipedia.org The second nitrogen atom (N1), when protonated, can participate in hydrogen bonding, a key feature in the formation of supramolecular structures. researchgate.net

The design of imidazole-containing ligands for specific applications in coordination chemistry relies on several key principles:

Substituent Effects: The nature and position of substituents on the imidazole ring significantly influence the ligand's electronic and steric properties. For 2-fluoro-5-methyl-1H-imidazole , the electron-withdrawing fluorine atom at the 2-position is expected to decrease the basicity of the coordinating N3 nitrogen, potentially leading to weaker metal-ligand bonds compared to unsubstituted imidazole. Conversely, the electron-donating methyl group at the 5-position may partially counteract this effect.

Multidentate Ligand Design: Imidazole units can be incorporated into larger organic molecules to create multidentate ligands. These can be designed to control the coordination geometry around the metal center and to form polynuclear complexes or coordination polymers. rsc.orgnih.gov For instance, linking imidazole moieties with flexible or rigid spacers allows for the construction of ligands with varying bite angles and degrees of flexibility. rsc.orgrsc.org

Ancillary Ligands: The choice of co-ligands, often referred to as ancillary ligands, plays a crucial role in determining the final structure and properties of the metal complex. Carboxylate ligands, for example, are frequently used in conjunction with imidazole-based ligands to create mixed-ligand coordination polymers with diverse topologies. rsc.orgacs.orgacs.org

Metal-imidazole complexes are typically synthesized by reacting a suitable metal salt with the imidazole-containing ligand in an appropriate solvent. ajol.infotandfonline.com Hydrothermal and solvothermal methods are commonly employed for the synthesis of crystalline coordination polymers. nih.govacs.org

Characterization of these complexes involves a combination of spectroscopic and analytical techniques:

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal-imidazole complexes, including bond lengths, bond angles, and coordination geometries. rsc.orgacs.orgnih.gov

Spectroscopic Methods:

FT-IR Spectroscopy: Provides information about the coordination of the imidazole ligand to the metal ion. Shifts in the vibrational frequencies of the imidazole ring, particularly the C=N and N-H stretching modes, can indicate complex formation. ajol.infotandfonline.com New bands at lower frequencies can be attributed to the formation of M-N bonds. ajol.info

UV-Vis Spectroscopy: Can be used to study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. tandfonline.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its complexes in solution, although the presence of paramagnetic metal ions can complicate the spectra. ajol.info

Elemental Analysis: Confirms the stoichiometry of the synthesized complexes. ajol.infoacs.org

Below is a table summarizing representative metal-imidazole complexes with their synthesis and characterization details.

| Complex | Metal Ion | Imidazole Ligand | Synthesis Method | Characterization Techniques | Ref. |

| [Mn(H₃L)(ox)]·H₂O | Mn(II) | 1,3,5-tri(1H-imidazol-4-yl)benzene (H₃L) | Hydrothermal | Single-crystal X-ray diffraction, Elemental Analysis, IR Spectroscopy | acs.org |

| Cu(2mni)₂(H₂O)₂₂·2H₂O | Cu(II) | 2-methyl-5-nitroimidazole (2mni) | Solution | Single-crystal X-ray diffraction, EPR, UV-Vis, FTIR, Raman, TGA | nih.gov |

| [Co(L)(adip)]·H₂O | Co(II) | 1,4-di(1H-imidazol-4-yl)benzene (L) | Hydrothermal | Single-crystal X-ray diffraction, Elemental Analysis, IR Spectroscopy | rsc.org |

| {Fe(II)(1-Ethyl-imidazole)₂[Ni(II)(CN)₄]}n | Fe(II) | 1-Ethyl-imidazole | Solution | Single-crystal X-ray diffraction, Powder XRD, IR, TGA | mdpi.com |

The imidazole ligand can adopt several coordination modes. The most common is monodentate coordination through the N3 nitrogen atom. wikipedia.orgresearchgate.net However, in the deprotonated form (imidazolate), it can act as a bridging ligand, connecting two metal centers.

A noteworthy phenomenon in the coordination chemistry of some metal complexes is "semi-coordination". nih.govrsc.org This refers to a situation where a ligand is situated at a distance from the metal center that is longer than a typical covalent bond but shorter than a van der Waals contact, indicating a weak interaction. nih.govresearchgate.net In copper(II) complexes with distorted octahedral geometries, for example, elongated axial bonds are often observed, which can be described as semi-coordination. nih.govrsc.org Computational methods like Density Functional Theory (DFT) can be employed to study the nature and strength of these semi-coordinate bonds. nih.govresearchgate.net

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymersscispace.com

Imidazole and its derivatives are extensively used as building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netrsc.org MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks.

The versatility of the imidazole ring allows for the design of MOFs with tunable pore sizes, shapes, and functionalities. researchgate.net For instance, the use of rigid bis-imidazole ligands can lead to the formation of robust frameworks with permanent porosity, which are of interest for gas storage and separation. nih.govrsc.org The incorporation of functional groups onto the imidazole ligand can impart specific properties to the resulting MOF. For example, MOFs constructed from imidazole-carboxylate ligands have shown promise as proton conductors. scispace.comnih.govrsc.orgrsc.org

The table below presents examples of coordination polymers and MOFs constructed from imidazole-based ligands.

| Framework | Metal Ion(s) | Imidazole-based Ligand(s) | Dimensionality/Topology | Key Feature/Application | Ref. |

| {[Cd(L)(DPA)]}n | Cd(II) | bis(4-imidazol-1-ylphenyl)diazene (L) | 2D (sql topology) | Luminescence | acs.org |

| {Cd(ntdc)(bmib)}n | Cd(II) | 1,4-bis(2-methylimidazolyl)butane (bmib) | 3D (ins type topology) | Crystal Engineering | rsc.org |

| [Cu₂(DHBDI)₃(SO₄)₂]n | Cu(II) | 1H,5H-benzo[1,2-d:4,5-d′]diimidazole (DHBDI) | 3D | Proton Conduction | rsc.org |

| [Mn₃(L)₂(bta)₂]·2H₂O | Mn(II) | 1,4-di(1H-imidazol-4-yl)benzene (L) | 3D (tfz-d topology) | Antiferromagnetic interactions | rsc.org |

Supramolecular Assembly and Crystal Engineering Principles Involving Imidazolesscispace.comnih.gov

Beyond coordination to metal ions, the imidazole ring is a powerful tool in crystal engineering due to its ability to participate in a variety of non-covalent interactions, most notably hydrogen bonding. researchgate.netacs.org The N1-H group is a strong hydrogen bond donor, while the N3 atom can act as a hydrogen bond acceptor. acs.org

These hydrogen bonding capabilities allow for the formation of predictable supramolecular synthons, which are robust structural motifs that can be used to guide the assembly of molecules in the solid state. For example, imidazole and its derivatives can form hydrogen-bonded chains, layers, and more complex three-dimensional networks. acs.orgtandfonline.com The interplay between coordination bonds and hydrogen bonds is a key strategy in the design of multi-dimensional supramolecular architectures. nih.gov

Furthermore, π-π stacking interactions between the aromatic imidazole rings can also play a significant role in stabilizing the crystal structures. researchgate.net The design of supramolecular assemblies based on imidazole derivatives has led to the development of materials with interesting properties, such as liquid crystals and materials for nonlinear optics. ajol.infotandfonline.com The self-assembly of imidazole derivatives at interfaces has also been explored for the creation of nanostructured materials. nih.gov

The principles of supramolecular chemistry and crystal engineering allow for a degree of control over the solid-state packing of molecules, which is crucial for tuning the bulk properties of materials. acs.org

Applications in Chemical Sciences and Advanced Materials Research

Utilization as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

In the field of complex organic synthesis, substituted imidazoles are recognized as privileged structures and versatile building blocks for creating molecules of pharmaceutical and biological interest. nih.gov The compound 2-fluoro-5-methyl-1H-imidazole serves as a valuable synthetic intermediate due to the distinct reactivity of its imidazole (B134444) core, which is further modulated by its substituents. The incorporation of a fluorine atom is a particularly sought-after strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. sigmaaldrich.com

The imidazole ring itself offers several sites for functionalization. The nitrogen atoms can undergo reactions such as N-arylation or N-alkylation, allowing for the attachment of various molecular fragments. nih.gov The C4 position of the ring is a potential site for electrophilic substitution, such as nitration or halogenation, which opens pathways to further derivatization. mdpi.comnih.gov this compound can thus be used as a starting material to construct more elaborate molecules where the fluorinated imidazole moiety imparts specific, desirable properties. The presence of fluorine at the C2 position influences the electronic nature of the ring, potentially altering the regioselectivity of subsequent reactions compared to its non-fluorinated counterparts. acs.org

| Reactive Site | Potential Transformation | Influence of Substituents | Application Area |

|---|---|---|---|

| N1-H | Alkylation, Arylation, Acylation | The N-H proton is acidic and can be removed by a base to allow for substitution. | Synthesis of N-substituted imidazole derivatives for pharmaceuticals and materials. nih.gov |

| C4-H | Electrophilic Substitution (e.g., Nitration, Halogenation) | The fluorine at C2 is electron-withdrawing, potentially deactivating the ring but directing substitution to C4/C5. The methyl group at C5 is electron-donating, activating the ring. | Introduction of further functional groups to build complex heterocyclic systems. mdpi.com |

| Imidazole Core | Formation of Metal Complexes, Precursor to N-Heterocyclic Carbenes | The nitrogen atoms can coordinate with metals. The C2-H (if not for fluorine) is the site for carbene formation. The C2-F bond offers high stability. | Development of novel catalysts and organometallic compounds. nih.govmdpi.com |

Development of Advanced Electronic, Optical, and Optoelectronic Materials

The incorporation of fluorine atoms into organic conjugated materials is a well-established strategy for developing high-performance electronic and optical devices. rsc.org Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. This modification can facilitate electron injection and enhance the material's stability against oxidative degradation, making fluorinated compounds highly suitable for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

Imidazole derivatives, for their part, are known to form the core of many fluorescent molecules and have been explored as components in optical sensors and emissive layers in OLEDs. rsc.orgnih.gov The combination of a fluorine atom and an imidazole ring in this compound makes it an attractive building block for such advanced materials. When integrated into larger π-conjugated systems, this moiety can be expected to produce materials with high thermal stability, tailored emission properties, and improved charge transport characteristics. sigmaaldrich.com The C-H⋯F interactions that can occur in the solid state may also promote favorable π-stacking arrangements, which is beneficial for charge carrier mobility. rsc.org Furthermore, the inherent sensitivity of the imidazole ring to its environment can be exploited in the design of fluorogenic sensors for detecting specific analytes like fluoride (B91410) ions. rsc.orgnih.govrsc.org

| Component | Property Conferred | Relevance to Advanced Materials |

|---|---|---|

| Fluorine Atom | Lowers HOMO/LUMO levels, increases electron affinity, enhances oxidative stability, promotes favorable molecular packing via C-H⋯F interactions. rsc.org | Improves electron injection/transport, increases device lifetime, and can lead to n-type or ambipolar semiconducting behavior. rsc.org |

| Imidazole Ring | Aromatic, electron-rich, often fluorescent, capable of hydrogen bonding, and environmentally sensitive. rsc.orgnih.gov | Forms the core of emissive materials for OLEDs, acts as a recognition site in chemosensors, and provides structural rigidity. nih.gov |

| Methyl Group | Electron-donating, can improve solubility in organic solvents and influence solid-state packing. | Allows for fine-tuning of electronic properties and improves processability of the final material. |

Research in High-Energy Density Materials Featuring Imidazole Frameworks

The imidazole ring is a foundational structure in the development of high-energy density materials (HEDMs) due to its high nitrogen content, aromatic stability, and significant positive enthalpy of formation. mdpi.comnih.gov A common strategy for designing new energetic materials involves the introduction of explosophoric groups, such as the nitro group (-NO2), onto stable heterocyclic frameworks like imidazole. mdpi.comresearchgate.net Nitro-containing imidazoles are a well-established class of energetic compounds known for their combination of high performance and good thermal stability. mdpi.comresearchgate.net

This compound can serve as a valuable precursor for creating novel energetic materials. Through electrophilic nitration, one or more nitro groups can be introduced onto the imidazole ring, typically at the C4 position. The resulting molecule, a fluoro-methyl-nitro-imidazole, would combine the energetic properties of the nitro group with the unique contributions of the fluorine atom. Fluorine is known to increase the density of organic compounds, a critical parameter for detonation performance in HEDMs. nih.gov Therefore, a nitrated derivative of this compound could potentially offer a superior balance of energy, density, and stability compared to non-fluorinated analogues. mdpi.comnih.gov

| Component/Feature | Contribution to Energetic Properties | Example Research Finding |

|---|---|---|

| Imidazole Framework | High nitrogen content, high heat of formation, and good thermal stability. nih.gov | Imidazole is a versatile building block for designing new HEDMs. bit.edu.cn |

| Nitro Group (-NO2) | Acts as the primary explosophore, providing oxygen for combustion and significantly increasing energy output. mdpi.com | Nitrification of imidazole rings is a standard method for creating energetic compounds like 4,4′,5,5′-Tetranitro-1H,1′H-2,2′-biimidazole (TNBI). mdpi.com |

| Fluorine Atom (-F) | Increases molecular density, which can lead to higher detonation velocity and pressure. nih.gov | Incorporating fluorine or fluorinated groups is a promising strategy in the design of advanced energetic materials. nih.gov |

| Methyl Group (-CH3) | Acts as a fuel component within the molecule. | Alkyl groups can be nitrated or serve to tune the oxygen balance of the final compound. |

Catalytic Roles of Imidazole Derivatives in Organic Transformations

Imidazole derivatives are central to modern catalysis, most notably as precursors to N-heterocyclic carbenes (NHCs). nih.govmdpi.com NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and homogeneous catalysis due to their strong σ-donating properties and steric tunability. They form highly stable complexes with a wide range of transition metals, leading to catalysts with enhanced activity and stability.

The compound this compound is a suitable precursor for generating a fluorinated NHC. The typical synthetic route involves N-alkylation or N-arylation at both nitrogen atoms to form a 1,3-disubstituted imidazolium (B1220033) salt. Subsequent deprotonation of this salt at the C2 carbon would yield the free carbene. However, since the C2 position is blocked by a fluorine atom, an alternative strategy would be required, or this compound would be used to synthesize imidazoles functionalized at other positions for catalytic purposes. Assuming a related fluorinated imidazole is used where the C2 position is available, the resulting fluorinated NHC ligand could be used to prepare novel metal complexes (e.g., with Palladium, Ruthenium, Gold, or Copper) for a variety of organic transformations. nih.govnih.gov The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the NHC ligand, which in turn influences the reactivity and selectivity of the metal catalyst. nih.gov

| Catalyst Type | Role of Imidazole Derivative | Key Synthetic Step | Example Catalytic Applications |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Organocatalysts | The imidazole ring forms the core of the carbene catalyst itself. | Formation of an imidazolium salt followed by deprotonation. | Benzoin condensation, Stetter reaction, transesterification. |

| NHC-Transition Metal Complexes | Serves as a precursor to the NHC ligand which stabilizes and activates the metal center. mdpi.com | Synthesis of an imidazolium salt, followed by metallation with a suitable metal precursor (e.g., Ag2O, Pd(OAc)2). nih.gov | Cross-coupling reactions (e.g., Suzuki, Heck), olefin metathesis, C-H activation. nih.govacs.org |

| Imidazole as a Base/Nucleophilic Catalyst | The imidazole itself acts as a catalyst. | Direct use of the imidazole derivative in the reaction. | Acyl transfer reactions, hydrolysis of esters. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.